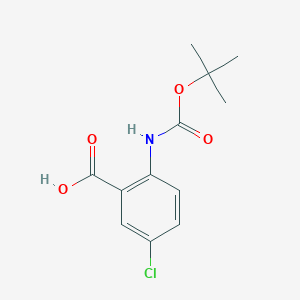

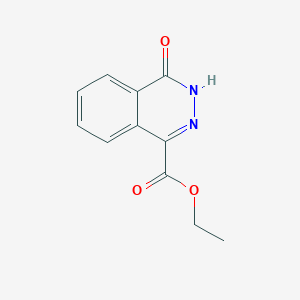

4-(3,5-ジメチルフェノキシ)ブタン酸

説明

4-(3,5-Dimethylphenoxy)butanoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their properties are mentioned, which can give insights into the characteristics and potential reactivity of 4-(3,5-Dimethylphenoxy)butanoic acid. For instance, the study of molecular structure and vibrational spectra of a similar compound, 4-amino-3(4-chlorophenyl) butanoic acid, suggests that the compound may also exhibit interesting spectroscopic and electronic properties .

Synthesis Analysis

The synthesis of related compounds involves the use of building blocks and catalytic reactions. For example, the synthesis of W(CO)5 complexes of related butanoic acids was achieved through a Friedel–Crafts reaction catalyzed by AlCl3 . This suggests that a similar approach could potentially be used for the synthesis of 4-(3,5-Dimethylphenoxy)butanoic acid, although the specific details would depend on the reactivity of the starting materials and the desired functional groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3,5-Dimethylphenoxy)butanoic acid has been analyzed using various spectroscopic techniques. The study of 4-amino-3(4-chlorophenyl) butanoic acid revealed information about its molecular electronic energy, geometrical structure, and vibrational spectra . These analyses are crucial for understanding the behavior and reactivity of the molecule, as well as its potential applications.

Chemical Reactions Analysis

The reactivity of related compounds provides a basis for understanding the types of chemical reactions that 4-(3,5-Dimethylphenoxy)butanoic acid might undergo. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with various reagents led to the formation of new heterocyclic compounds with biological activity . This indicates that 4-(3,5-Dimethylphenoxy)butanoic acid could also be a precursor for the synthesis of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(3,5-Dimethylphenoxy)butanoic acid have been studied. For example, the solution properties of amylose tris(3,5-dimethylphenylcarbamate) were investigated to determine chain stiffness and other characteristics in different solvents . These findings can provide insights into the solubility and behavior of 4-(3,5-Dimethylphenoxy)butanoic acid in various environments.

科学的研究の応用

化学合成

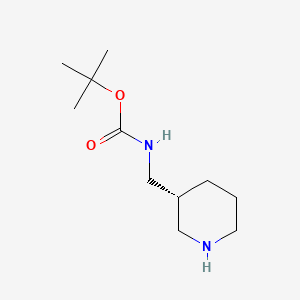

“4-(3,5-ジメチルフェノキシ)ブタン酸”は、分子式がC12H16O3である化学化合物です . 分子量は208.26です . 様々な他の化学化合物の合成に使用されます .

密度汎関数理論(DFT)研究

この化合物は、密度汎関数理論(DFT)計算を用いて研究されてきました . これらの研究は、化合物の分子設計を理解し、その安定性と反応性を比較するのに役立ちます .

生物活性評価

“4-(3,5-ジメチルフェノキシ)ブタン酸”とその誘導体は、その生物活性について評価されてきました . オクタノール/水分配係数(miLogP)、分子極性表面積(TPSA)、分子中の原子数(natoms)、水素結合受容体数(nON)、水素結合供与体数(nOHNH)、Ro5の違反数(nviolations)、回転可能な結合数(nrotb)、分子体積(Vm)、分子量(MW)、および生物活性スコアが推定され、議論されました .

抗ウイルス剤

“4-(3,5-ジメチルフェノキシ)ブタン酸”を含むブタン酸誘導体は、抗ウイルス剤として使用されてきました . これらは、様々な種類の病気の予防に可能性を示しています .

抗腫瘍機能

“4-(3,5-ジメチルフェノキシ)ブタン酸”の母体化合物であるブタン酸は、大腸癌の予防に使用されてきました . その抗腫瘍機能は、主にヒストン脱アセチル化酵素(HDAC)阻害作用に起因し、Gタンパク質共役受容体109A(GPR109A)のリガンドとして作用することで、大腸細胞に影響を与えます .

創薬

ブタン酸の短い半減期は、癌細胞のアポトーシスにおける治療機能を制限します . そのため、“4-(3,5-ジメチルフェノキシ)ブタン酸”などのブタン酸誘導体が、この制限を克服するために創薬で探索されています .

Safety and Hazards

The safety data sheet for a similar compound, butyric acid, indicates that it is a highly flammable liquid and vapor, harmful if swallowed, and harmful to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and take precautionary measures against static discharge .

特性

IUPAC Name |

4-(3,5-dimethylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-6-10(2)8-11(7-9)15-5-3-4-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZUQIUNWVMZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364624 | |

| Record name | 4-(3,5-dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57932-18-0 | |

| Record name | 4-(3,5-dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)